molecular formula C5H6BClN2O2 B14089368 (4-Chloro-2-methylpyrimidin-5-yl)boronic acid

(4-Chloro-2-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14089368
M. Wt: 172.38 g/mol
InChI Key: YETREQHXFXKEJB-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is a heterocyclic boronic acid featuring a pyrimidine ring substituted with chlorine at the 4-position and a methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes and receptors. The chlorine atom acts as an electron-withdrawing group, lowering the pKa of the boronic acid and enhancing its reactivity under physiological conditions. The methyl group introduces steric bulk, which may influence binding specificity to biological targets .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(4-chloro-2-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2,10-11H,1H3

InChI Key

YETREQHXFXKEJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a diboron reagent . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under mild conditions and is highly efficient, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Core Structure Substituents Key Electronic Effects pKa (Estimated)
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid Pyrimidine 4-Cl, 2-Me Cl (EWG) lowers pKa; Me (steric bulk) ~7.5–8.5*
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid Pyrimidine 4-Cl, 2-(2-MeO-phenyl) MeO (EDG) raises pKa; aromatic π-stacking ~8.5–9.5
(6-Chloro-5-methylpyridin-3-yl)boronic acid Pyridine 6-Cl, 5-Me Fewer N atoms; weaker H-bonding potential ~8.0–9.0
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid Pyrimidine 4-Cyclopropyl, 6-MeO Cyclopropyl (steric hindrance); MeO (EDG) ~9.0–10.0
Phenyl boronic acid Benzene None High pKa; limited reactivity at pH 7.4 ~10.0–10.5

*Estimates based on substituent effects from .

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.

Key Observations :

  • The pyrimidine core in (4-Chloro-2-methylpyrimidin-5-yl)boronic acid provides two nitrogen atoms, enhancing hydrogen-bonding interactions compared to pyridine or benzene analogs .
  • Chlorine’s electron-withdrawing effect reduces pKa, increasing boronic acid reactivity toward diols or serine proteases under physiological conditions .
  • Bulkier substituents (e.g., cyclopropyl in ) may limit access to certain enzyme active sites but improve selectivity.

Key Observations :

  • Protease Inhibition : Boronic acids with lower pKa (e.g., due to Cl substituents) are more reactive toward serine residues in proteases . The pyrimidine core may offer additional hydrogen-bonding interactions compared to phenyl-based inhibitors.
  • HDAC Inhibition : Substituent positioning (e.g., methoxyethyl groups in ) enhances HDAC binding, suggesting that the methyl group in (4-Chloro-2-methylpyrimidin-5-yl)boronic acid could be optimized for similar targets.

Biological Activity

(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its pyrimidine ring structure and boronic acid functional group, which may facilitate interactions with various biological targets.

  • Molecular Formula : C7H8BClN2O2
  • Molecular Weight : 172.38 g/mol
  • Structure : The compound contains a chlorinated pyrimidine ring, which is essential for its biological interactions.

Enzyme Inhibition

Boronic acids, including (4-Chloro-2-methylpyrimidin-5-yl)boronic acid, are known to exhibit enzyme inhibition properties. They can act as reversible inhibitors of serine proteases and may interact with enzymes involved in cancer progression and other diseases. The presence of the pyrimidine moiety suggests potential interactions with biological targets such as kinases and proteases .

Anticancer Activity

Recent studies have shown that boronic acid derivatives possess significant anticancer properties. For instance, compounds similar to (4-Chloro-2-methylpyrimidin-5-yl)boronic acid have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, derivatives have been reported to reduce cell viability in prostate cancer cells significantly while maintaining higher viability in healthy cells .

CompoundCell LineConcentration (µM)Cell Viability (%)
B5PC-3533
B7PC-3544
ControlL929-95

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored. Studies indicate that certain derivatives exhibit growth inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these microorganisms ranged from 7 to 13 mm, suggesting moderate antimicrobial efficacy .

Case Studies

  • Anticancer Screening : A study evaluated the anticancer effects of boronic acid derivatives on human prostate cancer cell lines (PC-3). The results indicated a significant decrease in cell viability at higher concentrations, highlighting the potential of these compounds in cancer therapy .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that boronic acids can serve as bioisosteres for carboxylic acids, enabling them to interact effectively with enzyme active sites. This interaction is crucial for developing new inhibitors targeting specific pathways in cancer and other diseases .

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